molecular formula C11H11FN2O2 B165746 (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid CAS No. 138514-97-3

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

Cat. No. B165746
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid” is 1S/C11H11FN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16)/t9-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 222.22 g/mol. The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Metabolism and Biomedical Applications

Research has shown that compounds structurally related to (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid are involved in key biological processes and have potential therapeutic applications. For example, studies on various metabolites and analogs indicate their roles in:

  • Cancer Diagnosis and Treatment : Fluorinated indole derivatives, like those used in PET imaging agents for brain tumors and prostate cancer, demonstrate the importance of such compounds in oncology. The synthesis and evaluation of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) as a tumor-avid amino acid for nuclear medicine imaging highlight the diagnostic potential in oncology, specifically in identifying tumor locations and monitoring treatment efficacy (Shoup et al., 1999). Additionally, 18F-fluciclovine PET/CT, utilizing a leucine analog radiotracer, has been explored for its ability to visualize malignancies including prostate and breast cancers, showcasing its utility in assessing treatment response (Ulaner et al., 2017).

  • Neurological Applications : The study of gamma-aminobutyric acid (GABA) receptor agonists and their metabolism highlights the significance of indole-derived compounds in neuropharmacology. These findings underline the potential for developing novel therapeutic agents targeting GABA receptors, which are crucial in regulating neurological function and could offer new avenues for treating disorders such as epilepsy, anxiety, and depression (Shaffer et al., 2008).

  • Metabolic Studies : Investigations into the metabolism and disposition of various pharmaceutical compounds, including those related to indoles and propanoic acid derivatives, provide valuable insights into drug development, safety, and efficacy. For example, the metabolic footprint studies in diabetes using multiplatform metabolomics approach offer clues into how modifications of such compounds could be utilized in managing metabolic disorders (Suhre et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

properties

IUPAC Name

(2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

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